molecular formula C14H17N3O B12338492 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B12338492
M. Wt: 243.30 g/mol
InChI Key: MVZPTGFGPVKXIG-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler analog with similar biological activities.

    2-(Hydroxymethyl)-1H-benzo[d]imidazole: Lacks the isopentyl and carbonitrile groups but shares the core structure.

    1-Isopentyl-1H-benzo[d]imidazole: Similar structure but without the hydroxymethyl and carbonitrile groups.

Uniqueness

2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl, isopentyl, and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile

InChI

InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3

InChI Key

MVZPTGFGPVKXIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CO

Origin of Product

United States

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